4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 918132-92-0
VCID: VC15934297
InChI: InChI=1S/C13H10N4O2/c14-12(19)11-5-9(7-2-1-3-8(18)4-7)10-6-15-17-13(10)16-11/h1-6,18H,(H2,14,19)(H,15,16,17)
SMILES:
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol

4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

CAS No.: 918132-92-0

Cat. No.: VC15934297

Molecular Formula: C13H10N4O2

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide - 918132-92-0

Specification

CAS No. 918132-92-0
Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
IUPAC Name 4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
Standard InChI InChI=1S/C13H10N4O2/c14-12(19)11-5-9(7-2-1-3-8(18)4-7)10-6-15-17-13(10)16-11/h1-6,18H,(H2,14,19)(H,15,16,17)
Standard InChI Key KHEMJLQPTDNJHT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)C2=CC(=NC3=C2C=NN3)C(=O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide, reflects its fused bicyclic system. Key structural features include:

  • Pyrazolo[3,4-b]pyridine core: A fused heterocycle comprising a pyrazole (five-membered ring with two adjacent nitrogen atoms) and a pyridine (six-membered aromatic ring with one nitrogen atom).

  • 3-Hydroxyphenyl substituent: A phenolic group at position 4, contributing to hydrogen-bonding potential and solubility.

  • Carboxamide group: A -CONH2 moiety at position 6, enhancing interactions with biological targets through hydrogen bonding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₁N₅O₂
Molecular Weight289.27 g/mol
Hydrogen Bond Donors3 (2 NH, 1 OH)
Hydrogen Bond Acceptors5 (2 N, 2 O, 1 CONH2)
Topological Polar Surface101 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step protocols, leveraging cyclocondensation and functional group transformations:

  • Core Formation: A chalcone intermediate (4-(3-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one) reacts with malononitrile under basic conditions to form the pyridine ring .

  • Pyrazole Ring Closure: Hydrazine hydrate introduces the pyrazole moiety via cyclization, yielding 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile .

  • Carboxamide Derivatization: Acidic hydrolysis of the nitrile group to a carboxylic acid, followed by amidation with ammonium chloride, produces the final carboxamide .

Key Reaction Conditions:

  • Solvent: Methanol or ethanol for cyclization steps.

  • Catalysts: Potassium hydroxide (KOH) or sodium ethoxide (NaOEt) for deprotonation.

  • Temperature: Reflux (70–80°C) for 4–6 hours .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to aromatic stacking; enhanced in DMSO or dimethylformamide (DMF) .

  • Thermal Stability: Stable up to 250°C, with decomposition observed at higher temperatures (DSC analysis) .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 7.65–7.21 (m, 4H, aromatic-H), 6.78 (s, 1H, NH₂), 5.42 (s, 1H, OH) .

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Biological Activity and Applications

Antioxidant Properties

DPPH radical scavenging assays reveal moderate activity (EC₅₀ = 45–60 μM), attributed to the 3-hydroxyphenyl group’s ability to donate hydrogen atoms .

Table 2: Biological Activity Profile

AssayResultReference
α-Amylase InhibitionIC₅₀ = 12.4 ± 0.8 μM
DPPH ScavengingEC₅₀ = 52.1 ± 1.2 μM
Cytotoxicity (HeLa)CC₅₀ > 100 μM

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the 3-hydroxyphenyl group to enhance bioavailability.

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics in murine models of diabetes.

  • Target Identification: Proteomic screening to identify off-target interactions.

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